Field: Biotechnology
Summary: This compound has been explored for its potential in enhancing cell-growth inhibition in bioprocessing materials. It’s particularly relevant in the study of degradation products from phosphite antioxidants used in polyolefin bioprocessing materials .
Methods: The methods involved chromatography and mass spectrometry for identification, followed by synthesis and X-ray structure elucidation. Cytotoxicity was evaluated using cell culture spiking experiments and flow cytometry analysis.
Results: The studies revealed that cell growth was inhibited to some extent by all compounds, with bDtBPP showing the most severe effect .
Field: Pharmaceuticals
Summary: In pharmaceuticals, 2-(4-tert-butylphenyl)sulfanylacetonitrile is used as an intermediate in the synthesis of various nitrogen-containing compounds, which are crucial in drug development .
Methods: The compound is utilized in reactions involving electrochemical conversions due to its good conductivity and environmentally friendly features.
Field: Organic Synthesis
Summary: The compound serves as an important intermediate in the synthesis of complex organic molecules. Its applications have been advanced in recent years, especially in electrochemical conversions .
Methods: Techniques include conventional synthesis methods and electrochemical synthesis, with a focus on cyanomethylation and tetrasubstituted olefins.
Results: The research has expanded the substrate scope and provided insight into mechanistic pathways .
Field: Analytical Chemistry
Summary: It’s used in analytical chemistry for the identification and quantification of various chemical entities due to its unique spectral properties .
Methods: Employed in spectroscopic techniques such as NMR and mass spectrometry for structural elucidation.
Results: The compound has facilitated the accurate identification of complex molecules in various samples .
Field: Materials Science
Summary: This compound is instrumental in the development of new materials, particularly in the context of single-use systems in biopharmaceutical manufacturing .
Methods: The compound’s properties are analyzed for compatibility and stability in material formulations.
Results: Its use has led to the creation of materials with improved performance characteristics for biopharmaceutical applications .
Field: Environmental Science
Summary: In environmental science, the compound is studied for its impact on ecosystems, particularly its role in the degradation of materials and potential toxicity .
Methods: Environmental impact assessments and toxicity studies are conducted to understand its behavior in natural settings.
Results: Findings contribute to the development of safer and more sustainable materials and practices .
Acetonitrile, specifically the compound [4-(1,1-dimethylethyl)phenyl]thio derivative, is an organic compound characterized by its chemical formula . This compound features a thioether functional group where a sulfur atom is bonded to a phenyl group substituted with a tert-butyl group. Acetonitrile itself is a colorless liquid with a distinctive odor, commonly used as a solvent in various
The biological activity of acetonitrile derivatives has been studied in various contexts. Compounds containing the [4-(1,1-dimethylethyl)phenyl]thio moiety have shown potential in pharmacological applications. For instance, certain derivatives exhibit inhibitory effects on specific enzymes or receptors related to diseases such as cancer and inflammation. The biological mechanisms often involve modulation of signaling pathways or interactions with cellular targets.
Synthesis of acetonitrile derivatives can be achieved through several methods:
Acetonitrile and its derivatives have numerous applications:
Studies on the interactions of acetonitrile derivatives focus on their reactivity with biological molecules. For example:
Several compounds share structural similarities with acetonitrile derivatives. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-(Methylthio)phenyl)acetonitrile | 2-(4-(Methylthio)phenyl)acetonitrile | Contains a methylthio group instead of tert-butyl; may exhibit different biological activity. |
| 4-tert-butylacetophenone | 4-tert-butylacetophenone | Lacks the thioether functionality; primarily used as a fragrance and flavoring agent. |
| 4-chlorobenzonitrile | 4-chlorobenzonitrile | Contains a chlorine atom which alters its reactivity and applications compared to thioether derivatives. |
These comparisons illustrate that while these compounds may share certain features, their distinct functional groups lead to different properties and applications in chemical synthesis and biological interactions.
Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- is systematically identified through multiple nomenclature systems, reflecting its complex structural composition. The compound bears the Chemical Abstracts Service registry number 7605-24-5, which serves as its unique identifier in chemical databases and regulatory systems. According to the International Union of Pure and Applied Chemistry nomenclature conventions, this compound is designated as 2-(4-tert-butylphenyl)sulfanylacetonitrile, which accurately describes the connectivity pattern between the functional groups.
The molecular formula C₁₂H₁₅NS indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one sulfur atom, resulting in a molecular weight of 205.32 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as N#CCSc1ccc(cc1)C(C)(C)C, which delineates the linear arrangement of atoms and their bonding patterns.
Alternative nomenclature designations for this compound include [(4-tert-Butylphenyl)thio]acetonitrile and 2-((4-(tert-Butyl)phenyl)thio)acetonitrile, all of which refer to the same molecular entity. The compound is also catalogued under various commercial designations, including the MDL number MFCD11204492, which facilitates its identification in chemical inventory systems.
The historical development of acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- reflects the broader evolution of organosulfur chemistry and the systematic exploration of nitrile-containing compounds in synthetic organic chemistry. While specific documentation of the initial discovery and synthesis of this particular compound is limited in available literature, its development can be contextualized within the advancement of thioether chemistry and the growing recognition of acetonitrile derivatives as valuable synthetic intermediates.
The compound's emergence in chemical literature corresponds with the increased understanding of sulfur-carbon bond formation methodologies and the development of efficient synthetic routes to organosulfur compounds. The integration of tert-butyl substituents on aromatic rings became a common strategy in medicinal chemistry and materials science during the latter half of the twentieth century, as these bulky substituents provide both steric protection and favorable lipophilic properties.
The systematic study of this compound has been facilitated by advances in analytical chemistry, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which enable precise structural characterization and purity assessment. These technological developments have allowed researchers to explore the compound's reactivity patterns and synthetic applications with greater precision and confidence.
Contemporary research interest in acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- has been driven by its potential applications in pharmaceutical intermediate synthesis and its utility as a building block for more complex molecular architectures. The compound's presence in commercial chemical catalogs indicates its established role in synthetic chemistry, with multiple suppliers offering research-grade material for academic and industrial applications.
Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- occupies a distinctive position in organic synthesis due to its capacity to participate in vicarious nucleophilic substitution reactions, representing a significant advancement in the methodology for introducing acetonitrile functionality into aromatic systems. This synthetic utility stems from the compound's ability to function as an acetonitrile anion synthon, with the thiophenate moiety serving as an effective leaving group under appropriate reaction conditions.
The most notable application of this compound involves its reaction with electron-deficient aromatic substrates in the presence of strong bases such as sodium hydroxide in dimethyl sulfoxide. Under these conditions, the compound undergoes deprotonation at the methylene carbon adjacent to the nitrile group, generating a carbanion that can attack electron-poor aromatic rings. This process, known as vicarious nucleophilic substitution, enables the direct introduction of acetonitrile functionality into positions that would otherwise be difficult to access through conventional nucleophilic aromatic substitution mechanisms.
Research findings demonstrate that nitrobenzene, when treated with acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- under basic conditions, yields predominantly 4-nitrophenylacetonitrile along with minor quantities of the 2-isomer. This regioselectivity pattern reflects the electronic preferences of the vicarious nucleophilic substitution mechanism, where the incoming nucleophile preferentially attacks positions that can best accommodate the negative charge through resonance stabilization.
The synthetic significance of this compound extends beyond simple aromatic substitution reactions. Its structural features make it a valuable precursor for the preparation of more complex organosulfur compounds and heterocyclic systems. The presence of both the nitrile and thioether functionalities provides multiple sites for further chemical modification, enabling the construction of diverse molecular scaffolds through sequential synthetic transformations.
| Reaction Type | Substrate | Product Distribution | Conditions |
|---|---|---|---|
| Vicarious Nucleophilic Substitution | Nitrobenzene | 4-nitrophenylacetonitrile (major) + 2-nitrophenylacetonitrile (minor) | NaOH/DMSO |
The compound's utility in medicinal chemistry applications has been recognized through its incorporation into pharmaceutical intermediate synthesis pathways. The tert-butyl substituent provides favorable pharmacokinetic properties, while the nitrile group can serve as a bioisostere for various functional groups or can be transformed into other pharmacologically relevant moieties such as amides, carboxylic acids, or heterocyclic systems.
Advanced synthetic applications of acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- include its use in multicomponent reactions and cascade processes, where its dual functionality enables the formation of multiple bonds in a single synthetic operation. These applications highlight the compound's versatility and its potential for contributing to the development of more efficient and atom-economical synthetic methodologies.
The synthesis of acetonitrile derivatives bearing 4-(1,1-dimethylethyl)phenylthio substituents through alkylation with halogenoalkanes represents a fundamental approach in organosulfur chemistry [1]. Nucleophilic substitution reactions involving halogenoalkanes proceed through well-established mechanisms where thiolate anions act as nucleophiles, displacing halide ions from alkyl halides [2].
The reaction typically involves the treatment of 4-(1,1-dimethylethyl)benzenethiol with halogenated acetonitrile precursors under basic conditions [3]. The process follows a bimolecular nucleophilic substitution mechanism, where the sulfur atom of the thiol attacks the carbon center bearing the halogen substituent [1]. This methodology has demonstrated particular efficacy with primary and secondary halogenoalkanes, providing high yields of the desired thioether products [2].
Research has shown that the electronic properties of the aromatic ring significantly influence the reaction kinetics [4]. The presence of the 1,1-dimethylethyl substituent at the para position provides steric bulk while maintaining electron-donating character, which enhances the nucleophilicity of the sulfur atom [1]. Experimental studies have confirmed that alkyl halides with good leaving groups, such as bromide and iodide, react more readily than their chloride counterparts [2].
Temperature optimization studies have revealed that reactions conducted at elevated temperatures between 80-100°C yield superior conversion rates compared to ambient conditions [3]. The choice of base plays a crucial role, with potassium carbonate and cesium carbonate showing superior performance compared to sodium hydroxide or sodium carbonate [4].
| Halogenoalkane | Base | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Bromoacetonitrile | K₂CO₃ | 80 | 85-90 | 3-4 |
| Chloroacetonitrile | Cs₂CO₃ | 100 | 70-75 | 6-8 |
| Iodoacetonitrile | K₂CO₃ | 60 | 92-95 | 2-3 |
Cyanide-mediated synthetic pathways offer alternative routes for constructing the acetonitrile moiety in thioether compounds [5] [6]. These methodologies typically involve the nucleophilic displacement of suitable leaving groups by cyanide ion, followed by thioetherification reactions [7].
One established approach involves the preparation of 4-(1,1-dimethylethyl)benzyl cyanide as an intermediate, which can subsequently undergo thioetherification reactions [5]. The process begins with 4-(1,1-dimethylethyl)benzyl bromide and potassium cyanide in the presence of phase-transfer catalysts such as 18-crown-6 [5]. Under reflux conditions at 80°C for 5 hours, this reaction achieves yields of approximately 99% [5].
Advanced methodologies have been developed utilizing transition metal-catalyzed cyanation reactions [7]. Nickel-catalyzed systems using zinc cyanide as the cyanide source have demonstrated remarkable efficiency in forming carbon-cyanide bonds [7]. These catalytic systems operate under relatively mild conditions while maintaining high functional group tolerance [7].
The mechanism involves the formation of active nickel complexes that undergo oxidative addition with aryl thioethers, followed by transmetalation with metal cyanide sources [7]. This approach has proven particularly valuable for late-stage functionalization of complex molecules bearing the 4-(1,1-dimethylethyl)phenylthio moiety [7].
Recent developments in cyanide-mediated pathways have focused on developing more environmentally benign processes [6]. Silver-catalyzed systems using tert-butyl isocyanide as the cyanide source have shown promise, operating under oxygen atmosphere in toluene at 100°C [6]. These reactions typically achieve completion within 3 hours, providing good to excellent yields of the desired acetonitrile derivatives [6].
Transition metal catalysis has emerged as a powerful tool for the synthesis of thioether-containing acetonitrile derivatives [8] [9]. Palladium-catalyzed systems have demonstrated particular utility in forming carbon-sulfur bonds through various mechanistic pathways [8].
Palladium(II)-catalyzed thioether-directed carbon-hydrogen functionalization represents a significant advancement in this field [8]. These reactions proceed through cyclopalladation intermediates where the sulfur atom coordinates to the palladium center, facilitating subsequent carbon-hydrogen bond activation [8]. The process typically requires silver-based oxidants and operates at temperatures between 100-140°C [8].
Rhodium catalysis has shown complementary reactivity patterns, particularly in the functionalization of aromatic systems bearing thioether directing groups [8]. Cyclopentadienyl rhodium complexes have proven effective for selective carbon-hydrogen bond activation at positions adjacent to the thioether functionality [8]. These systems demonstrate excellent regioselectivity and functional group tolerance [8].
Copper-mediated thioetherification reactions have gained attention due to the relative abundance and lower cost of copper compared to platinum group metals [9]. Copper sulfate systems in combination with 1,10-phenanthroline ligands have shown efficacy in oxidative thioetherification reactions [10]. These processes typically require dimethyl sulfoxide as solvent and operate under oxygen atmosphere at 140°C [10].
| Catalyst System | Ligand | Temperature (°C) | Solvent | Yield Range (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | - | 100-120 | CH₃CN | 75-90 |
| [Cp*RhCl₂]₂ | - | 80-100 | DCE | 80-95 |
| CuSO₄ | 1,10-phenanthroline | 140 | DMSO | 70-85 |
The mechanism of transition metal-catalyzed thioether formation typically involves multiple steps including metal coordination, oxidative addition or carbon-hydrogen activation, and reductive elimination [8]. The choice of catalyst system depends on the specific substrate requirements and desired reaction conditions [9].
Phase-transfer catalysis has proven instrumental in facilitating nucleophilic substitution reactions for thioether synthesis [11] [12]. This methodology enables reactions between ionic nucleophiles in aqueous phase and organic electrophiles in organic solvents [11].
Tetrabutylammonium bromide has emerged as an effective phase-transfer catalyst for thiol alkylation reactions [11]. Under optimized conditions using 16 mol% catalyst loading, these reactions achieve high conversions with significantly reduced reaction times compared to uncatalyzed processes [11]. The mechanism involves the formation of lipophilic ion pairs that can partition into the organic phase, thereby facilitating nucleophilic attack [11].
Multi-site phase-transfer catalysts, such as 1,3,5,7-tetrabenzylhexamethylenetetrammonium tetrabromide, have demonstrated superior performance compared to conventional single-site catalysts [12]. These systems provide multiple catalytic sites within a single molecule, leading to enhanced reaction rates and improved yields [12].
Ultrasound-assisted phase-transfer catalysis has shown remarkable benefits in accelerating thioether formation [12]. The combination of sonication at 28 kHz with phase-transfer catalysis results in dramatic rate enhancements, with reactions completing in minutes rather than hours [12]. The ultrasonic irradiation promotes mass transfer between phases while also providing activation energy for the chemical transformation [12].
Solvent selection plays a critical role in phase-transfer catalyzed reactions [12]. Toluene has been identified as the optimal organic solvent among various options including hexane, cyclohexane, benzene, and chlorobenzene [12]. The superior performance of toluene is attributed to its optimal balance of catalyst solubility and substrate compatibility [12].
| Catalyst | Loading (mol%) | Solvent | Ultrasound | Conversion (%) | Time (h) |
|---|---|---|---|---|---|
| TBAB | 16 | Toluene | Yes | 95+ | 1 |
| MPTC | 16 | Toluene | Yes | 98+ | 0.5 |
| TBAB | 16 | Toluene | No | 75-80 | 4 |
Solvent selection represents a critical parameter in optimizing the synthesis of acetonitrile derivatives bearing 4-(1,1-dimethylethyl)phenylthio substituents [13] [14]. Systematic studies have revealed that polar aprotic solvents generally provide superior results compared to protic or nonpolar alternatives [14].
Acetonitrile has been identified as the solvent of choice for many thioetherification reactions involving zinc triflate catalysis [14]. Comparative studies demonstrate that acetonitrile provides 98% conversion at 77°C, significantly outperforming other solvents such as dichloromethane (84% at 38°C), ethyl acetate (57% at 75°C), and toluene (80% at 105°C) [14].
Nitromethane has shown exceptional performance in metal-free dehydrative thioetherification processes [13]. Under optimized conditions using 1 mol% triflic acid catalyst in nitromethane at 80°C, reactions achieve 90% yields within 2 hours [13]. Alternative solvents including water, 2-methyltetrahydrofuran, and acetonitrile provide noticeably lower chemoselectivity and efficiency [13].
Dimethyl sulfoxide represents another valuable solvent option, particularly for copper-catalyzed oxidative thioetherification reactions [10]. The high boiling point and coordinating ability of dimethyl sulfoxide facilitate the formation of stable copper complexes while providing the thermal energy necessary for bond formation [10].
Temperature optimization studies have established clear correlations between reaction temperature and product formation rates [15] [10]. For most thioetherification reactions, temperatures in the range of 80-140°C provide optimal balance between reaction rate and side product formation [15]. Lower temperatures result in incomplete conversion, while excessive temperatures promote decomposition pathways [10].
| Solvent | Catalyst | Temperature (°C) | Conversion (%) | Selectivity |
|---|---|---|---|---|
| CH₃CN | Zn(OTf)₂ | 77 | 98 | High |
| CH₃NO₂ | HOTf | 80 | 90 | Very High |
| DMSO | CuSO₄ | 140 | 85 | Good |
| DCM | Zn(OTf)₂ | 38 | 84 | Moderate |
Yield enhancement in thioether synthesis relies on systematic optimization of multiple reaction parameters [15] [10]. Catalyst loading optimization represents a fundamental consideration, with studies demonstrating that metal-to-ligand ratios significantly impact reaction outcomes [10].
For copper-catalyzed systems, maintaining a copper-to-phenanthroline ratio of 2:1 has proven crucial for achieving optimal yields [10]. Higher ligand concentrations result in catalyst deactivation, while insufficient ligand leads to reduced catalytic activity [10]. Under optimized conditions, yields can reach 93% compared to 33% under unoptimized conditions [10].
Base selection and loading play critical roles in nucleophilic substitution reactions [4]. Potassium carbonate and cesium carbonate have demonstrated superior performance compared to sodium-based alternatives [4]. The optimal base loading typically ranges from 1.5 to 2.0 equivalents, balancing deprotonation efficiency with potential side reactions [4].
Reaction time optimization studies have revealed that extended reaction periods do not necessarily correlate with improved yields [16]. For most thioetherification reactions, optimal conversion is achieved within 3-6 hours, with longer reaction times leading to product decomposition or side product formation [16].
Substrate concentration effects have been systematically investigated, revealing optimal concentration ranges for different reaction types [10]. Higher concentrations can lead to competitive side reactions, while overly dilute conditions result in reduced reaction rates [10]. Optimal substrate concentrations typically range from 0.1 to 0.5 M depending on the specific reaction system [10].
Purification methodology significantly impacts isolated yields [10]. Column chromatography using silica gel with petroleum ether/ethyl acetate mixtures has proven effective for product isolation [10]. Gradient elution systems starting with high petroleum ether content and gradually increasing ethyl acetate concentration provide optimal separation [10].
The implementation of continuous flow chemistry has shown promise for yield enhancement in thioether synthesis [17]. Flow reactors enable precise temperature and residence time control while minimizing side product formation [17]. These systems have demonstrated yield improvements of 10-15% compared to batch processes [17].
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Cu:Ligand Ratio | 1:1 | 2:1 | +60% |
| Base Loading | 1.0 eq | 1.5-2.0 eq | +25% |
| Reaction Time | 12 h | 3-6 h | +15% |
| Concentration | 0.05 M | 0.1-0.5 M | +20% |